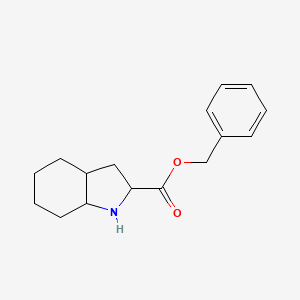

Benzyl octahydro-1h-indole-2-carboxylate

Description

BenchChem offers high-quality Benzyl octahydro-1h-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl octahydro-1h-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

82717-90-6 |

|---|---|

Molecular Formula |

C16H21NO2 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

benzyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2 |

InChI Key |

ARGCRCXTJMQKNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Benzyl octahydro-1h-indole-2-carboxylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Benzyl Octahydro-1H-indole-2-carboxylate

Executive Summary & Contextual Grounding

Benzyl octahydro-1H-indole-2-carboxylate (OIC-OBn) is a conformationally constrained, bicyclic non-proteinogenic amino acid derivative. It serves as a critical chiral building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril.

The octahydroindole scaffold possesses three stereogenic centers at the C2, C3a, and C7a positions, giving rise to eight possible stereoisomers. Because the biological target (ACE) is highly stereospecific, the therapeutic efficacy of the final active pharmaceutical ingredient (API) is entirely dependent on utilizing the correct diastereomer—typically the (2S, 3aS, 7aS) isomer for Perindopril or the (2S, 3aR, 7aS) isomer for Trandolapril. Consequently, rigorous structure elucidation and absolute stereochemical assignment of the protected intermediate (OIC-OBn) are paramount before downstream peptide coupling.

This whitepaper outlines the systematic analytical framework required to elucidate the structure and stereochemistry of OIC-OBn, bridging physicochemical profiling, multidimensional NMR, and X-ray crystallography into a self-validating workflow.

Physicochemical Profiling

Before spectroscopic elucidation, establishing the baseline physicochemical properties of the molecule is necessary. The free base of OIC-OBn is often an oil or a low-melting solid, which complicates handling and X-ray diffraction. To overcome this, the intermediate is frequently isolated as a 4-methylbenzenesulfonate (tosylate) salt[1]. The bulky, rigid tosylate counterion promotes highly ordered crystal lattice packing, effectively arresting the conformational flexibility of the fused cyclohexane-pyrrolidine ring system[2].

Table 1: Key Physicochemical Properties of OIC-OBn (Tosylate Salt)

| Property | Value / Description | Analytical Purpose |

| IUPAC Name | Benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate | Standardized nomenclature[1] |

| Molecular Formula | C16H21NO2 (Base) / C23H29NO5S (Salt) | Target for HRMS validation[1] |

| Exact Mass (Base) | 259.1572 Da | High-resolution isotopic matching[3] |

| Molecular Weight | 431.55 g/mol (Salt) | Stoichiometric calculations[1] |

| H-Bond Donors/Acceptors | 2 Donors / 6 Acceptors (Salt) | Predicts crystallization behavior[1] |

Structure Elucidation Strategy & Causality

The elucidation of OIC-OBn requires a multi-tiered approach. We do not merely collect spectra; we design a logical progression where each technique validates the constraints of the previous one.

Fig 1: Multi-tiered analytical workflow for OIC-OBn structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS (ESI-TOF) is employed first to confirm the exact mass of the molecular ion

Multidimensional NMR Spectroscopy

Causality: The fused bicyclic system of OIC creates a highly congested aliphatic envelope in the

-

HSQC (Heteronuclear Single Quantum Coherence): Resolves this congestion by dispersing the proton signals along the much wider

C chemical shift axis. -

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the attachment of the benzyl ester. A strong

correlation from the benzylic protons (~5.1 ppm) to the ester carbonyl carbon (~172 ppm) definitively links the protecting group to the OIC scaffold.

NOESY: The Key to Relative Stereochemistry

Causality: The stereochemical relationship between C2, C3a, and C7a cannot be determined by scalar coupling (

Fig 2: NOESY logical deduction pathway for assigning the (2S, 3aS, 7aS) stereocenter.

Table 2: Representative NMR Assignments for (2S, 3aS, 7aS)-OIC-OBn

| Position | Multiplicity & Coupling | Key HMBC / NOE | ||

| C2 | 60.5 | 4.25 | dd, | NOE to H-7a |

| C3a | 38.2 | 2.30 | m | NOE to H-7a |

| C7a | 58.1 | 3.55 | dt, | NOE to H-2, H-3a |

| Carbonyl | 172.4 | - | - | HMBC from H-2, Benzyl-CH |

| Benzyl-CH | 66.8 | 5.12 | s (2H) | HMBC to Carbonyl |

| Aromatics | 128.0 - 135.5 | 7.30 - 7.40 | m (5H) | - |

Self-Validating Experimental Protocols

To ensure reproducibility and analytical integrity, the following protocols incorporate internal validation mechanisms.

Protocol 1: Multidimensional NMR Acquisition Workflow

Objective: Obtain high-fidelity 2D NMR data without sample degradation.

-

Solvent Preparation: Pass CDCl

through a short plug of basic alumina immediately prior to use.-

Causality: Chloroform degrades over time to produce trace DCl. The secondary amine in OIC-OBn is sensitive to acid-catalyzed epimerization or degradation over the long acquisition times required for 2D NMR.

-

-

Sample Formulation: Dissolve 15 mg of OIC-OBn (free base or neutralized salt) in 0.6 mL of the treated CDCl

. Add 0.01% TMS as an internal chemical shift reference. -

Temperature Calibration: Calibrate the NMR probe to exactly 298 K using a methanol standard.

-

Causality: The pyrrolidine ring of octahydroindole undergoes rapid pseudorotation. Strict temperature control ensures that chemical shifts and

-couplings remain consistent across the 1D, HSQC, and NOESY experiments, preventing artifactual peak broadening.

-

-

NOESY Mixing Time Optimization: Run a 1D transient NOE or a quick ROESY to estimate the correlation time (

). For a molecule of this molecular weight (~259 Da), set the NOESY mixing time ( -

Validation: Overlay the 1D

H spectrum taken before and after the 12-hour 2D acquisition suite. If the integration of the C2 proton at 4.25 ppm changes relative to the benzyl protons, degradation has occurred, and the data must be discarded.

Protocol 2: Single Crystal Growth of OIC-OBn Tosylate for X-Ray

Objective: Grow diffraction-quality single crystals to determine absolute configuration.

-

Salt Formation: Dissolve 100 mg of OIC-OBn free base in 2 mL of anhydrous ethyl acetate. Add 1.05 equivalents of

-toluenesulfonic acid monohydrate dissolved in 1 mL of ethyl acetate[1]. Stir for 30 minutes. -

Solvent System Selection: Use a vapor diffusion method. The "good" solvent will be methanol; the "anti-solvent" will be diethyl ether.

-

Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled decrease in solubility, which is required to form a flawless crystal lattice rather than an amorphous precipitate.

-

-

Setup: Place the OIC-OBn tosylate solution (in 1 mL methanol) into a small inner vial. Place this vial inside a larger outer vial containing 5 mL of diethyl ether. Seal the outer vial tightly.

-

Incubation: Store the apparatus in a vibration-free environment at 4 °C for 7–14 days.

-

Validation: Harvest a crystal and examine it under polarized light. A high-quality single crystal will extinguish light uniformly when rotated. If the crystal shows mosaic extinction, it is twinned and will yield ambiguous stereochemical data[2].

Conclusion

The structure elucidation of Benzyl octahydro-1H-indole-2-carboxylate requires a synergistic analytical approach. While HRMS and 1D/2D NMR confirm the atomic connectivity and functional group integrity, the absolute stereochemistry—which dictates the molecule's viability as an ACE inhibitor precursor—must be rigorously proven via NOESY cross-relaxation mapping and definitively anchored by X-ray crystallography of its rigidified tosylate salt.

References

-

National Center for Biotechnology Information (PMC). "Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid." NIH, 2025. Available at: [Link]

-

National Center for Biotechnology Information (PubChem). "benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate." PubChem CID 10149261, 2025. Available at:[Link]

Sources

An In-depth Technical Guide on the (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (OIC) scaffold is a cornerstone in modern medicinal chemistry, primarily recognized for its role as a constrained proline analogue.[1][2] Its rigid bicyclic structure is instrumental in the design of peptidomimetics with enhanced metabolic stability, bioavailability, and receptor selectivity.[1] This technical guide provides a comprehensive overview of the OIC scaffold, from its synthesis and conformational properties to its pivotal role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension and heart failure.[1] We will delve into the structure-activity relationships, pharmacological evaluation, and detailed synthetic protocols, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the OIC Scaffold

The quest for therapeutic peptides with improved pharmacological profiles has led to the exploration of non-proteinogenic amino acids that can overcome limitations such as poor metabolic stability and low bioavailability.[2][3] The (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid scaffold, a bicyclic proline analogue, has emerged as a "privileged structure" in this endeavor.[1] Its defining feature is a fused pyrrolidine and cyclohexane ring system, which imparts significant conformational rigidity to the peptide backbone.[2][3]

This constrained geometry is highly advantageous for several reasons:

-

Stabilization of Bioactive Conformations: The rigid OIC scaffold helps to lock a peptide into a specific three-dimensional shape that is optimal for binding to its biological target.[2]

-

Enhanced Metabolic Stability: The non-natural structure of OIC makes peptides incorporating it more resistant to degradation by proteases.[2][4]

-

Increased Lipophilicity: The cyclohexane ring adds hydrophobic character, which can improve a molecule's ability to cross biological membranes, thereby enhancing bioavailability.[2][3]

The most significant application of the OIC scaffold is in the design of ACE inhibitors.[1] ACE is a zinc metalloproteinase that plays a crucial role in the Renin-Angiotensin System (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] OIC-based inhibitors are designed to mimic the transition state of ACE substrates, effectively blocking this conversion and leading to vasodilation and reduced blood pressure.[1][5]

Prominent examples of ACE inhibitors that feature the (2S,3aS,7aS)-OIC core include Perindopril, Ramipril, and Trandolapril.[2][5][6][7] The specific stereochemistry of the (2S,3aS,7aS) isomer is crucial for the high-potency inhibition of ACE.[8][9]

Synthesis of the (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Core

The stereoselective synthesis of the (2S,3aS,7aS)-OIC scaffold is a critical challenge in the production of drugs like Perindopril and Trandolapril.[7] Several synthetic strategies have been developed, often starting from L-proline or indoline-2-carboxylic acid.[1] A prevalent and efficient method involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which establishes the desired cis-fused ring system.[1]

Experimental Protocol: Synthesis via Catalytic Hydrogenation of (S)-Indoline-2-Carboxylic Acid

This protocol outlines a common method for the stereospecific synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[10]

Step 1: Hydrogenation A solution of (S)-indoline-2-carboxylic acid (e.g., 100 g) is prepared in an aqueous medium.[10]

Step 2: Catalyst and Base Addition A metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added to the solution in the presence of an alkali like sodium hydroxide.[1][10]

Step 3: Hydrogenation Reaction The mixture is subjected to hydrogenation in a high-pressure reactor at a pressure of 0.1–5 MPa. The reaction is typically stirred for several hours until the uptake of hydrogen ceases.

Step 4: Work-up and Isolation The reaction mixture is filtered to remove the catalyst.[10] The filtrate is then distilled under vacuum to remove the solvent.[10] The resulting residue is treated with a solvent such as acetone and refluxed.[10] Upon cooling, the product crystallizes and is collected by filtration, washed, and dried under vacuum to yield (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[10]

This process is known for providing high chiral purity and good yields.[10]

Caption: Inhibition of the Renin-Angiotensin System by OIC derivatives. [1] The success of the OIC scaffold in ACE inhibitors has spurred its exploration in other therapeutic areas. Its ability to induce specific secondary structures in peptides makes it a valuable tool for designing potent and selective ligands for various G-protein coupled receptors and enzymes. For instance, OIC has been incorporated into bradykinin B2 receptor antagonists with potential applications in oncology and inflammatory diseases. [2][3][4]Furthermore, derivatives of OIC are being investigated as inhibitors of other enzymes, such as prolyl oligopeptidase, a target for cognitive disorders. [2] Future research will likely focus on:

-

Developing novel and more efficient stereoselective syntheses of the OIC core and its derivatives.

-

Exploring the diverse conformational space accessible through the other seven stereoisomers of OIC.

-

Applying the OIC scaffold to the design of inhibitors for other metalloproteinases and as a tool for engineering peptides with unique structural and functional properties.

Conclusion

The (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid scaffold is a testament to the power of conformational constraint in drug design. Its well-defined stereochemistry and rigid bicyclic structure have provided a robust platform for the development of life-saving ACE inhibitors. The clear structure-activity relationships and established synthetic routes make it an attractive and versatile building block for medicinal chemists. As our understanding of the interplay between molecular conformation and biological activity deepens, the OIC scaffold and its analogues are poised to play an increasingly important role in the discovery of novel therapeutics.

References

-

Ramipril - Wikipedia. (n.d.). Retrieved from [Link]

-

Process For Preparation Of (2 S, 3 As ,7 As) Octahydro 1 H Indole 2 Carboxylic Acid. (2024). Retrieved from [Link]

- A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. (2019). Synthesis, 51(10), 2085-2091.

-

Ramipril (Ref: HOE-498). (2025). AERU - University of Hertfordshire. Retrieved from [Link]

- Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. (1984). Journal of Medicinal Chemistry, 27(2), 245-252.

- CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. (2009). Google Patents.

- Malakondaiah, G. C., Gurav, V. M., Reddy, L. A., Babu, K. S., Bhaskar, B. V., Reddy, P. P., & Anand, R. V. (2008). Expeditious Synthesis of Ramipril: An Angiotensin Converting Enzyme (ACE) Inhibitor.

- Narender, P., Srinivas, B., & Gangadasu, B. (2013). Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 9, 2394-2399.

- EP1864973A1 - Process for the preparation of perindopril and salts thereof. (2007). Google Patents.

-

A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. (n.d.). ResearchGate. Retrieved from [Link]

- WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril. (2007). Google Patents.

-

Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. (2020). Spectroscopy Online. Retrieved from [Link]

- Synthesis and ACE Inhibitory Activity of the Stereoisomers of Perindopril (S 9490) and Perindoprilate (S 9780). (1991). Journal of Medicinal Chemistry, 34(8), 2223-2234.

-

A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. (n.d.). Retrieved from [Link]

-

Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). (2026). LifeTein Peptide Blog. Retrieved from [Link]

- EP1724260A1 - Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril. (2006). Google Patents.

- US4914214A - Process for the industrial synthesis of perindopril. (1990). Google Patents.

- CN101423490A - Synthetic method of Trandolapril key intermediate (2S,3aR,7as)-octahydro-1H-indole-2-carboxylic acid. (2009). Google Patents.

- US20100324304A1 - Improved ramipril synthesis. (2010). Google Patents.

- CN1326871C - Process for the synthesis of perindopril and its pharmaceutically acceptable salts. (2007). Google Patents.

- EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. (2008). Google Patents.

- Bolarinwa, O., & Abell, A. (2016). Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. Organic & Biomolecular Chemistry, 14(48), 11463-11466.

- Bolarinwa, O., & Abell, A. (2016). Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. Organic & Biomolecular Chemistry, 14(48), 11463-11466.

-

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

- Kumar, R., & Singh, P. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre, 2(3), 388-419.

-

Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ramipril - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Ramipril (Ref: HOE-498) [sitem.herts.ac.uk]

- 9. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Process For Preparation Of (2 S, 3 As ,7 As) Octahydro 1 H Indole 2 [quickcompany.in]

Pharmacological Potential of Octahydro-1H-indole-2-carboxylate Derivatives

The following technical guide details the pharmacological and chemical profile of octahydro-1H-indole-2-carboxylate derivatives, with a specific focus on their role as a privileged scaffold in the design of Angiotensin-Converting Enzyme (ACE) inhibitors.

Technical Monograph | Medicinal Chemistry & Pharmacology

Executive Summary

The octahydro-1H-indole-2-carboxylate (OIC) scaffold represents a critical structural motif in modern medicinal chemistry, functioning primarily as a conformationally constrained, bicyclic analogue of L-proline.[1] Its pharmacological significance is anchored in its ability to lock peptide backbones into specific secondary structures (typically

Structural Significance & Medicinal Chemistry

The "Super-Proline" Concept

In drug design, L-proline is unique due to its cyclic structure, which restricts the conformational freedom of the peptide backbone (

-

Hydrophobic Bulk: The fused ring system fills the hydrophobic S2' subsite of the ACE active site more effectively than the simple pyrrolidine ring of captopril or enalapril.

-

Stereochemical Density: The molecule possesses three chiral centers (C2, C3a, C7a), theoretically yielding eight stereoisomers.[2][4] However, the (2S, 3aS, 7aS) all-cis configuration is the most pharmacologically active, mimicking the transition state of substrate hydrolysis with high fidelity.

Structure-Activity Relationship (SAR)

The potency of OIC derivatives depends on precise interactions within the zinc-metalloprotease active site of ACE.[1]

Figure 1: Pharmacophore mapping of the octahydroindole scaffold within the ACE binding pocket.[1] The bicyclic system is critical for S2' occupancy.

Pharmacological Mechanism: ACE Inhibition

Mechanism of Action

OIC derivatives function as competitive inhibitors of ACE (Peptidyl-dipeptidase A).[1] By mimicking the C-terminal dipeptide of Angiotensin I, they chelate the active site Zinc ion, preventing the catalytic hydrolysis of the Phe8-His9 bond.

Physiological Cascade:

-

Blockade of Angiotensin II: Prevents vasoconstriction and aldosterone secretion (lowering Na+ retention).[1][][6]

-

Preservation of Bradykinin: Inhibits the degradation of bradykinin, a potent vasodilator, further reducing blood pressure.[6]

Pharmacokinetics (PK)

Most OIC drugs are designed as prodrugs (e.g., Perindopril erbumine).[1] The OIC core is esterified (usually ethyl ester) to improve oral bioavailability.[1] Once absorbed, hepatic esterases hydrolyze the ester to the free carboxylic acid (the active metabolite, e.g., Perindoprilat), which possesses the high affinity for tissue ACE.

Synthesis Strategy: Stereoselective Hydrogenation

The synthesis of the specific (2S, 3aS, 7aS) isomer is non-trivial due to the need to control three stereocenters. The industry-standard approach involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[1][7]

Experimental Workflow

The following protocol describes the synthesis of the core scaffold.

Reagents:

-

(S)-Indoline-2-carboxylic acid (Starting Material)[1][4][7][8][9]

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rh/Al₂O₃

-

Hydrogen gas (H₂)[1]

Protocol:

-

Preparation: Dissolve 10.0 g of (S)-indoline-2-carboxylic acid in 150 mL of glacial acetic acid in a high-pressure hydrogenation vessel.

-

Catalyst Loading: Carefully add 1.0 g of PtO₂ (10 wt%).[1] Safety Note: PtO₂ is pyrophoric; add under inert atmosphere (N₂).

-

Hydrogenation: Pressurize the vessel to 50 psi (3.4 bar) with H₂ gas. Agitate at room temperature for 24 hours.

-

Note: Higher pressures or Rhodium catalysts favor the cis-fused product.[1]

-

-

Filtration: Vent H₂ and purge with N₂. Filter the mixture through a Celite pad to remove the catalyst.

-

Isolation: Concentrate the filtrate in vacuo to obtain a crude oil.

-

Purification (Critical): The crude product is a mixture of isomers.[1] Recrystallize from absolute ethanol or use fractional crystallization with a chiral amine (e.g.,

-methylbenzylamine) to isolate the pure (2S, 3aS, 7aS) isomer.

Figure 2: Synthetic pathway for the isolation of the bioactive (2S, 3aS, 7aS) isomer.[1][8][10]

Validation Protocol: In Vitro ACE Inhibition Assay

To confirm the pharmacological activity of synthesized derivatives, a spectrophotometric assay using the substrate Hippuryl-His-Leu (HHL) is the gold standard.

Principle

ACE cleaves the terminal dipeptide (His-Leu) from HHL, releasing Hippuric Acid .[1] The amount of Hippuric Acid released is directly proportional to ACE activity. Inhibitors reduce this release.[1][6]

Detailed Protocol

Materials:

-

Buffer: 100 mM Borate buffer (pH 8.3) containing 300 mM NaCl.[1][7]

-

Enzyme: Rabbit Lung ACE (Sigma-Aldrich), 0.1 U/mL in buffer.[1]

-

Substrate: 5 mM Hippuryl-His-Leu (HHL) in buffer.

-

Stop Solution: 1.0 M HCl.

-

Extraction Solvent: Ethyl Acetate.[1]

Step-by-Step Procedure:

-

Incubation Mix: In microcentrifuge tubes, combine:

-

Reaction Start: Add 150

L of Substrate (HHL).[1] Mix and incubate at 37°C for exactly 30 minutes. -

Termination: Add 250

L of 1.0 M HCl to stop the reaction. -

Extraction: Add 1.5 mL Ethyl Acetate. Vortex vigorously for 15 seconds.[1] Centrifuge at 3000 rpm for 5 minutes.

-

Quantification:

-

Calculation:

Where

Comparative Data: OIC vs. Proline Inhibitors

The following table highlights the advantage of the OIC scaffold over the traditional proline scaffold found in Captopril/Enalapril.

| Feature | Proline Scaffold (e.g., Enalaprilat) | OIC Scaffold (e.g., Perindoprilat) | Impact |

| Lipophilicity (LogP) | Low (Hydrophilic) | High (Lipophilic) | Improved tissue penetration and binding affinity.[1] |

| ACE Binding Site | S1, S1' | S1, S1', S2' | OIC fills the S2' hydrophobic pocket, increasing potency. |

| Half-Life (t1/2) | ~11 hours | ~30-120 hours | Supports once-daily dosing and sustained BP control.[1] |

| Tissue Affinity | Moderate | High | Better inhibition of tissue ACE (vascular wall), not just plasma ACE.[1] |

References

-

Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Source: PubMed (NIH) [Link][1]

-

Perindopril Erbumine: Mechanism of Action and Clinical Profile. Source: DrugBank / FDA Labeling [Link][1]

-

Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Source: PubMed Central (PMC) [Link]

-

Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. Source: European Patent Office (EP1724260B1) [Link][1]

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Source: Frontiers in Chemistry [Link]

Sources

- 1. Perindopril Erbumine | C23H43N3O5 | CID 441313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 9. data.epo.org [data.epo.org]

- 10. Process For Preparation Of (2 S, 3 As ,7 As) Octahydro 1 H Indole 2 [quickcompany.in]

Investigating the Lipophilicity of Octahydroindole-2-Carboxylic Acid (Oic) in Peptidomimetics: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the inherent limitations of natural therapeutic peptides: poor metabolic stability, rapid clearance, and low oral bioavailability. To overcome these hurdles, the strategic incorporation of non-proteinogenic amino acids has become a cornerstone of modern drug design. Among these, octahydroindole-2-carboxylic acid (Oic) stands out as a highly lipophilic, conformationally constrained proline analogue. This whitepaper explores the structural causality behind Oic's lipophilicity, its pharmacological impact, and provides a self-validating experimental framework for synthesizing and evaluating Oic-modified peptidomimetics.

Structural Mechanics: The Causality of Oic's Lipophilicity

The unique physicochemical properties of Oic are directly derived from its bicyclic architecture. Oic features a proline-like pyrrolidine ring fused to a cyclohexane ring 1.

Why does this specific structure dramatically increase lipophilicity?

Unlike aromatic non-natural amino acids, the complete saturation of Oic's bicyclic system (the octahydro- configuration) removes polarizable

Furthermore, the structural rigidity of Oic dictates the peptide's secondary structure. The fused cyclohexane ring naturally adopts a chair conformation, which physically anchors the adjacent pyrrolidine ring into an exo-puckering state 3. This steric restriction strongly favors the trans configuration of the preceding amide bond, cooperatively stabilizing extended polyproline type II (PPII) helices. A stabilized PPII helix with a highly hydrophobic exterior is ideal for molecular recognition at lipophilic receptor pockets 3.

Pharmacological Impact: Overcoming Peptide Limitations

The integration of Oic into a peptide backbone is not merely a structural exercise; it is a calculated pharmacological intervention. The most prominent clinical validation of Oic is found in Icatibant (HOE 140) , a potent decapeptide antagonist of the bradykinin B2 receptor used to treat hereditary angioedema 4.

By substituting natural proline with Oic at position 8, drug developers achieved two critical outcomes:

-

Receptor Affinity: The rigid, lipophilic nature of Oic pre-organizes the peptide backbone into an optimal conformation for the B2 receptor, significantly increasing binding affinity 5.

-

Metabolic Stability: Proteolytic enzymes fail to recognize the unnatural, sterically hindered bicyclic structure, drastically extending the drug's biological half-life in human plasma [[1]]().

Quantitative Data: Physiochemical Profiling

To understand the magnitude of Oic's impact, we must compare it directly to its natural counterpart, L-Proline. The table below summarizes the quantitative shifts in physicochemical properties upon Oic substitution.

| Property | L-Proline (Natural) | L-Oic (Non-Proteinogenic) | Pharmacological Consequence |

| Molecular Weight | 115.13 g/mol | 169.22 g/mol | Increased steric bulk prevents protease cleavage. |

| Ring Structure | Monocyclic (Pyrrolidine) | Bicyclic (Fused Cyclohexane) | Induces severe backbone rigidity. |

| Relative Lipophilicity | Low (Hydrophilic tendency) | High (Highly Hydrophobic) | Enhances passive BBB and cellular permeability 6. |

| Conformational State | Cis/Trans equilibrium | Strongly favors Trans | Stabilizes Polyproline Type II (PPII) helices [[3]](). |

Experimental Methodologies: A Self-Validating System

To rigorously investigate the lipophilicity of an Oic-containing peptide, one must employ a self-validating experimental loop: synthesize the peptide, analytically quantify its lipophilicity, and biologically validate its permeability.

Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) of Oic-Peptides

Causality Note: Oic is a secondary amine (imino acid) with immense steric hindrance from its bicyclic ring. Standard coupling reagents (like HBTU) often fail or result in deletion sequences. We utilize HATU, which forms a highly reactive 7-aza-OBt ester, to force the coupling reaction to completion.

-

Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF.

-

Oic Coupling: Pre-activate 4.0 equivalents of Fmoc-L-Oic-OH and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Add the mixture to the resin and agitate for 2 hours at room temperature 1.

-

Verification: Perform a Kaiser test (or Chloranil test for secondary amines) to confirm complete coupling.

-

Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol 4.2: Chromatographic Determination of Lipophilicity (RP-HPLC)

Causality Note: Direct Shake-Flask methods for LogP are often impractical for peptides due to amphiphilic behavior at the water-octanol interface. Reversed-Phase HPLC (RP-HPLC) provides a highly reproducible, micro-scale alternative. The retention time on a hydrophobic C18 stationary phase directly correlates with the peptide's partition coefficient.

-

System Setup: Equip an HPLC with a C18 analytical column (e.g., 5 µm, 4.6 x 150 mm).

-

Mobile Phase: Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

-

Calibration: Inject a series of reference standards with known LogP values (e.g., aniline, benzene, toluene) to create a calibration curve of capacity factor (

) vs. LogP. -

Analysis: Inject the purified Oic-peptide and a Proline-containing control peptide. Run a shallow linear gradient (e.g., 10% to 60% B over 30 minutes).

-

Calculation: Calculate the capacity factor

, where

Protocol 4.3: In Vitro Permeability (PAMPA)

Causality Note: While RP-HPLC proves chemical lipophilicity, we must validate biological permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport, directly measuring the functional benefit of Oic's lipophilicity 6.

-

Membrane Preparation: Coat the porous filter of a PAMPA donor plate with a 1% solution of lecithin in dodecane to form the artificial lipid membrane.

-

Dosing: Add the Oic-peptide solution (diluted in PBS, pH 7.4) to the donor wells. Add pure PBS to the acceptor wells.

-

Incubation: Assemble the sandwich plate and incubate at 37°C for 4 to 16 hours without agitation (to maintain the unstirred water layer).

-

Quantification: Separate the plates and quantify the peptide concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

).

Visualizing the Workflows and Pathways

To synthesize this guide, the following diagrams map both the experimental workflow for investigating Oic and the pharmacological pathway of its most famous clinical application.

Fig 1: End-to-end workflow for synthesizing and evaluating Oic-modified peptidomimetics.

Fig 2: Pharmacological pathway of Oic-stabilized Icatibant in treating hereditary angioedema.

References

- Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic)

- Source: mdpi.

- Source: benchchem.

- Source: rsc.

- Source: nih.

- Source: google.

Sources

- 1. lifetein.com [lifetein.com]

- 2. mdpi.com [mdpi.com]

- 3. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]

- 4. WO2019202057A1 - A method for production of high purity icatibant - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Benzyl Octahydro-1H-indole-2-carboxylate in ACE Inhibitor Design: A Technical Blueprint

Executive Summary

The development of Angiotensin-Converting Enzyme (ACE) inhibitors represents a landmark achievement in rational drug design, fundamentally altering the management of hypertension and heart failure. At the core of advanced, third-generation ACE inhibitors like Trandolapril and Perindopril lies a highly specialized bicyclic scaffold: octahydroindole-2-carboxylic acid (Oic) [1].

To successfully synthesize these complex molecules, chemists rely on a critical intermediate: Benzyl octahydro-1H-indole-2-carboxylate . This whitepaper explores the mechanistic rationale behind the Oic scaffold, the indispensable role of orthogonal benzyl ester protection during synthesis, and the step-by-step methodologies required to yield highly pure, stereospecific ACE inhibitors.

Mechanistic Rationale: Scaffold and Protection Strategy

The Octahydroindole-2-Carboxylic Acid (Oic) Scaffold

ACE is a zinc metalloproteinase responsible for cleaving the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. ACE inhibitors are designed to mimic the transition state of this cleavage.

The Oic scaffold acts as a conformationally constrained analogue of proline. By fusing a cyclohexane ring to a pyrrolidine ring, the molecule achieves significant backbone rigidity [1]. This rigidity locks the drug into an optimal binding conformation for the ACE active site, drastically increasing target affinity. Furthermore, the complete saturation of the bicyclic system enhances lipophilicity, which translates to superior passive membrane permeability and oral bioavailability compared to earlier, less lipophilic inhibitors like Enalapril.

The Causality of Benzyl Ester Protection

The synthesis of Trandolapril and Perindopril requires coupling the secondary amine of the Oic ring with an N-alkylated amino acid side chain (e.g.,

If the carboxylic acid of the Oic core is left unprotected, it will undergo self-condensation or interfere with the peptide coupling reagents. Why specifically a benzyl ester? The side chain to be coupled already contains an ethyl ester , which must remain intact because the final drug is administered as an ethyl ester prodrug to ensure gastrointestinal absorption [2].

-

If a methyl or ethyl ester were used to protect the Oic core, its removal post-coupling would require base-catalyzed saponification. This would indiscriminately hydrolyze the prodrug ethyl ester on the side chain.

-

If a tert-butyl ester were used, strong acidic deprotection (e.g., TFA) could degrade the molecule or cause epimerization of the sensitive chiral centers.

Benzyl octahydro-1H-indole-2-carboxylate provides perfect orthogonal protection. It is highly stable under standard peptide coupling conditions but can be cleanly and exclusively cleaved via catalytic hydrogenolysis under neutral conditions, leaving the aliphatic ethyl ester completely untouched.

Structural and Pharmacological Profiling

The stereochemical complexity of the Oic core is immense, possessing three chiral centers (positions 2, 3a, and 7a), leading to eight possible stereoisomers. Only specific isomers yield the desired pharmacological activity [3].

Table 1: Stereochemical and Pharmacological Profile of Oic-based ACE Inhibitors

| Drug Name | Oic Stereochemistry | Intermediate Used | Prodrug Form | Active Metabolite | Target IC₅₀ (ACE) |

| Trandolapril | (2S, 3aR, 7aS) | Benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate | Ethyl Ester | Trandolaprilat | ~1.0 - 3.0 nM |

| Perindopril | (2S, 3aS, 7aS) | Benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate | Ethyl Ester | Perindoprilat | ~1.05 nM [4] |

Visualizing the Mechanism and Workflow

Biological Intervention Pathway

The following diagram illustrates where Oic-based ACE inhibitors intervene within the Renin-Angiotensin System (RAS) to prevent vasoconstriction.

Caption: The Renin-Angiotensin System (RAS) pathway and the intervention point of Oic-based ACE inhibitors.

Synthetic Workflow

The orthogonal protection strategy utilizing the benzyl ester is mapped below.

Caption: Synthetic workflow demonstrating the orthogonal use of the benzyl ester protecting group.

Experimental Protocols: Coupling and Deprotection

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the synthesis of Perindopril using the benzyl-protected intermediate.

Protocol 1: Amide Bond Formation (Peptide Coupling)

Objective: Couple Benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate with

-

Preparation: Dissolve 1.0 equivalent of

-[1-(S)-ethoxycarbonylbutyl]-(S)-alanine in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. -

Activation: Add 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

-

Causality: HOBt is strictly required to form an active ester intermediate that suppresses the racemization of the sensitive (S)-alanine chiral center during activation.

-

-

Coupling: After 30 minutes of activation at 0°C, add 1.0 equivalent of Benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride, followed by dropwise addition of 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and drive the reaction.

-

Self-Validation (Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 1:1). The reaction is complete when the ninhydrin-active spot corresponding to the secondary amine of the Oic derivative disappears.

-

Workup: Wash the organic layer successively with 5% aqueous citric acid, saturated NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the benzyl-protected Perindopril intermediate.

Protocol 2: Catalytic Hydrogenolysis (Orthogonal Deprotection)

Objective: Cleave the benzyl ester under neutral conditions to yield the final prodrug without hydrolyzing the aliphatic ethyl ester.

-

Preparation: Dissolve the benzyl-protected intermediate in absolute ethanol.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

-

Causality: A neutral solvent (ethanol) combined with Pd/C ensures that the cleavage of the benzyl-oxygen bond occurs strictly via surface-mediated reductive hydrogenolysis, completely bypassing the nucleophilic attack required to break the ethyl ester.

-

-

Hydrogenation: Purge the reaction vessel with nitrogen, then introduce Hydrogen gas (H₂) at 1 atmosphere of pressure. Stir vigorously at room temperature for 4-6 hours.

-

Self-Validation (Monitoring): Monitor hydrogen uptake. Once uptake ceases, verify the complete disappearance of the starting material via LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Workup: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with ethanol.

-

Crystallization: Concentrate the filtrate under reduced pressure. The resulting Perindopril free base can be reacted with tert-butylamine to precipitate as Perindopril erbumine [3], allowing for chiral HPLC validation of stereochemical purity (>99% required for pharmaceutical grade).

References

Biological activities of substituted indole carboxylates

Title: Biological Activities of Substituted Indole Carboxylates: A Technical Guide to Pharmacophore Optimization and Therapeutic Targeting

Part 1: Executive Summary

The indole carboxylate scaffold represents a privileged structure in medicinal chemistry, distinct from the ubiquitous indole alkaloid class by the presence of an oxidizable carbonyl functionality at the C2 or C3 position. This structural modification alters the electronic density of the indole ring, influencing hydrogen bonding capability, lipophilicity, and metabolic stability.

This guide provides a technical deep-dive into the biological activities of substituted indole carboxylates, specifically focusing on Indole-2-carboxylates (I2C) and Indole-3-carboxylates (I3C) . It synthesizes recent data (2020–2025) regarding their roles as kinase inhibitors, efflux pump modulators, and viral integrase antagonists.

Part 2: Structural & Chemical Foundation[1][2]

The biological efficacy of indole carboxylates is dictated by the position of the carboxyl group and the substitution pattern on the benzene ring (C4–C7).

-

Indole-2-carboxylates (I2C): The carboxyl group at C2 creates a linear conjugation path with the indole nitrogen lone pair. These derivatives often mimic purines or pyrimidines, making them effective ATP-competitive inhibitors.

-

Indole-3-carboxylates (I3C): The C3 position is naturally electron-rich. Carboxyl substitution here mimics tryptophan metabolites (e.g., indole-3-acetic acid), facilitating interaction with aryl hydrocarbon receptors (AhR) and auxin signaling pathways in plants/bacteria.

Structure-Activity Relationship (SAR) Visualization

The following diagram summarizes the critical substitution points for maximizing biological activity.

Figure 1: SAR summary of indole carboxylates. Key functionalization points (N1, C2, C3, C5) dictate the pharmacological profile.

Part 3: Therapeutic Applications & Mechanisms

Anticancer Activity: Kinase & Tubulin Inhibition

Substituted I2Cs have emerged as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).

-

Mechanism: The indole NH and the carbonyl oxygen of the carboxylate moiety form a "hinge-binding" motif within the ATP-binding pocket of kinases.

-

Key Substituents:

-

5-Chloro/Fluoro: Enhances hydrophobic interaction in the deep pocket.

-

C2-Carboxamide linked to piperazine/morpholine: Improves solubility and interactions with the ribose-binding region.

-

-

Tubulin Polymerization: Certain I3C derivatives bind to the colchicine site, disrupting microtubule assembly and causing G2/M phase arrest.

Antimicrobial Activity: Efflux Pump Inhibition

Multi-drug resistant (MDR) bacteria, particularly S. aureus (MRSA) and A. baumannii, often utilize efflux pumps (e.g., NorA) to expel antibiotics.

-

Mechanism: Indole carboxylates act as Efflux Pump Inhibitors (EPIs) . They do not kill bacteria directly but restore the sensitivity of the bacteria to standard antibiotics (e.g., ciprofloxacin) by blocking the physical export channel or disrupting the proton motive force required for pump function.

-

Key Insight: 3-aryl-indole-2-carboxylates show synergy with tetracyclines against Gram-negative strains.

Antiviral Activity: HIV-1 Integrase Inhibition

Indole-2-carboxylic acids are potent inhibitors of HIV-1 Integrase Strand Transfer (INSTI).

-

Mechanism: The free carboxylic acid at C2, often in conjunction with a proximal heteroatom (e.g., a 3-hydroxyl or 3-keto group), chelates the two Mg²⁺ ions in the integrase catalytic core. This prevents the viral DNA from integrating into the host genome.

-

Critical Feature: Esterification of the C2-acid often abolishes activity, confirming the necessity of the free acid for metal chelation.

Part 4: Synthesis & Functionalization Strategies

To access these diverse scaffolds, two primary synthetic routes are recommended based on yield and functional group tolerance.

Method A: Fischer Indole Synthesis (Classic)

Best for generating C2-esters from phenylhydrazines and pyruvates.

-

Reactants: Substituted phenylhydrazine + Ethyl pyruvate.

-

Catalyst: Polyphosphoric acid (PPA) or ZnCl₂.

-

Outcome: Ethyl indole-2-carboxylate.

Method B: Palladium-Catalyzed C-H Activation (Modern)

Best for late-stage functionalization of the indole core.

-

Reactants: Indole-3-carboxylic acid ester + Aryl iodide.

-

Catalyst: Pd(OAc)₂, Ag₂CO₃.

-

Outcome: C2-arylated indole-3-carboxylates (highly active antimicrobial scaffolds).

Part 5: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Potency

Use this protocol to validate the activity of synthesized indole carboxylates against MRSA or E. coli.

Materials:

-

Muller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Resazurin dye (viability indicator).

-

Test compounds (dissolved in DMSO).

Step-by-Step Methodology:

-

Inoculum Preparation: Adjust bacterial culture turbidity to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in MHB. -

Compound Dilution: Add

of MHB to all wells. Add -

Inoculation: Add

of the diluted bacterial suspension to each well. Final volume: -

Controls:

-

Incubation: Incubate at

for 18–24 hours. -

Readout: Add

of Resazurin (

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

Use this to quantify anticancer potential.

Materials:

-

Recombinant EGFR kinase domain.

-

Poly(Glu,Tyr) substrate.

-

ATP (

) and

Methodology:

-

Mix: Incubate kinase, substrate, and varying concentrations of Indole-2-carboxamide in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).

-

Initiate: Start reaction by adding MgAcetate/ATP mixture.

-

Incubate: 40 minutes at room temperature.

-

Terminate: Add 3% phosphoric acid to stop the reaction.

-

Quantify: Spot reaction onto P81 filtermat, wash 3x with phosphoric acid, and count radiolabel incorporation via scintillation counter.

-

Calculation: Plot % Inhibition vs. Log[Compound] to determine IC50.

Part 6: Mechanism of Action Diagram

The following diagram illustrates the dual pathway engagement of Indole-2-carboxamides in cancer cells.

Figure 2: Dual inhibition mechanism. Indole-2-carboxamides target both EGFR and CDK2, leading to synergistic apoptosis induction.

Part 7: References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024.

-

Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 2025.

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. International Journal of Molecular Sciences, 2022.

-

Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence. Journal of Cancer, 2024.

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. European Journal of Medicinal Chemistry, 2022.

-

Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 2025.

Sources

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (2S,3aR,7aS)-Benzyl Octahydro-1H-indole-2-carboxylate

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction

(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate is a critical chiral building block in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, most notably Trandolapril and Perindopril.[1][2] These drugs are mainstays in the treatment of hypertension and heart failure. The therapeutic efficacy of these ACE inhibitors is intrinsically linked to the precise stereochemistry of the octahydroindole-2-carboxylic acid core, which imparts a constrained proline-like conformation, essential for potent binding to the ACE active site.[1] This document provides a detailed guide to a reliable and commonly employed method for the stereoselective synthesis of the benzyl-protected form of this key intermediate, starting from the commercially available (S)-indoline-2-carboxylic acid.

The synthesis presents a significant stereochemical challenge, with three contiguous chiral centers that must be established with high fidelity. The protocol detailed herein focuses on a diastereoselective catalytic hydrogenation to set the cis-fused ring system (3aR, 7aS), followed by esterification. This guide is intended for researchers and scientists in drug development and medicinal chemistry, offering not just a step-by-step protocol but also insights into the rationale behind the experimental choices.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step sequence starting from (S)-indoline-2-carboxylic acid. The key transformation is the catalytic hydrogenation of the indole ring system, which proceeds with high diastereoselectivity to yield the desired (2S,3aS,7aS) stereoisomer. This is followed by the protection of the carboxylic acid as a benzyl ester, a group that is stable under various reaction conditions and can be readily removed in the final stages of drug synthesis.

Sources

Application of Benzyl octahydro-1h-indole-2-carboxylate in the synthesis of Trandolapril

High-Efficiency Synthesis of Trandolapril via (2S,3aR,7aS)-Benzyl Octahydro-1H-Indole-2-Carboxylate: Mechanistic Insights and Validated Protocols

Abstract

Trandolapril is a highly potent, lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor utilized in the management of hypertension and heart failure. The architectural core of Trandolapril relies on a rigid bicyclic octahydroindole ring, which precisely navigates the zinc-binding pocket of the ACE active site. This application note details the optimized synthetic integration of the key intermediate, (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate, into the Trandolapril API workflow. Emphasizing mechanistic causality and self-validating protocols, this guide provides drug development professionals with a robust, scalable methodology.

Mechanistic Rationale & Orthogonal Protection Strategy

The synthesis of Trandolapril requires the precise coupling of a chiral bicyclic amino acid with an activated side chain. The selection of (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate as the nucleophilic intermediate is a deliberate, field-proven strategy[1].

-

Orthogonality of the Benzyl Group : Utilizing a benzyl ester rather than a methyl or ethyl ester is critical. The final Trandolapril molecule is a prodrug containing an essential ethyl ester on its chiral side chain (NEPA). If a methyl or ethyl protecting group were used on the octahydroindole core, subsequent deprotection would require harsh basic or acidic hydrolysis, which would indiscriminately cleave the prodrug's ethyl ester[2]. The benzyl ester provides orthogonal protection; it is completely stable during the alkaline amide coupling but can be selectively and mildly cleaved via catalytic hydrogenolysis, leaving the critical ethyl ester intact[3].

-

Stereochemical Rigidity : The (2S,3aR,7aS) configuration imparts the necessary conformational lock required for the API's pharmacological efficacy[4].

Synthetic Workflow & Reaction Pathway

Synthetic workflow of Trandolapril from benzyl octahydro-1H-indole-2-carboxylate.

Validated Experimental Protocols

To ensure trustworthiness and scalability, the following protocols are designed as self-validating systems.

Protocol A: Amide Coupling via NEPA-NCA

While traditional peptide coupling of the free acid ECPPA utilizing DCC/HOBt is viable, it generates stoichiometric amounts of dicyclohexylurea (DCU), a notoriously difficult byproduct to purge on a process scale[2]. By deploying the N-carboxyanhydride of NEPA (NEPA-NCA), the reaction becomes a self-validating system.

-

Free-basing the Intermediate : Suspend 1.0 eq of (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate hydrochloride in a biphasic mixture of Dichloromethane (DCM) and 10% aqueous Na₂CO₃. Stir vigorously for 30 minutes.

-

Causality: The amine must be completely deprotonated to act as an effective nucleophile. The biphasic system ensures the free base immediately partitions into the organic layer, preventing degradation.

-

-

NCA Addition : Separate the organic layer, dry over anhydrous Na₂SO₄, and cool to 0–5°C in an ice bath. Slowly add 1.05 eq of NEPA-NCA in portions.

-

Causality: Strict temperature control suppresses thermal degradation of the highly reactive NCA and prevents epimerization at the chiral centers.

-

-

Self-Validating Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Observe the reaction mixture. The nucleophilic attack opens the NCA ring, releasing CO₂ gas as the sole byproduct.

-

Insight: The cessation of effervescence provides immediate, visual confirmation of reaction completion, eliminating the need for complex in-process chromatographic monitoring[2].

-

-

Workup : Wash the organic phase with 0.5 M HCl (to remove unreacted amine), followed by brine. Concentrate under reduced pressure to yield Trandolapril Benzyl Ester as a viscous oil.

Protocol B: Catalytic Hydrogenolysis and Purification

-

Catalyst Loading : Dissolve the crude Trandolapril Benzyl Ester in absolute ethanol (10 mL/g). Add 10% Pd/C (5% w/w relative to the substrate).

-

Causality: Ethanol is the optimal protic solvent to stabilize the transition state of the hydrogenolysis without inducing transesterification.

-

-

Orthogonal Deprotection : Purge the reactor with N₂ (3x), then H₂ (3x). Maintain the hydrogen pressure strictly at 1–2 atm and the temperature at 20–25°C for 4–6 hours.

-

Causality: Utilizing mild pressure and ambient temperature ensures the exclusive cleavage of the benzyl ester (releasing toluene) without reducing the phenyl ring on the NEPA side chain[3].

-

-

Filtration : Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with absolute ethanol.

-

Quality Control: Complete removal of the catalyst is critical to meet ICH Q3D guidelines for elemental impurities in the final API.

-

-

Selective Crystallization : Concentrate the filtrate under vacuum. Dissolve the residue in a minimal amount of ethanol and add diisopropyl ether (DIPE) dropwise until turbidity appears. Heat to reflux for 10 minutes, then cool slowly to 25°C[3].

-

Causality: DIPE acts as a highly selective anti-solvent. It forces the highly pure (2S,3aR,7aS) Trandolapril to crystallize while retaining any trace diastereomeric impurities in the mother liquor, routinely upgrading the purity to >99.5%[3].

-

Quantitative Data & Quality Control

The following table summarizes the Critical Quality Attributes (CQAs) and expected quantitative outcomes for the validated workflow.

| Process Step | Critical Quality Attribute (CQA) | Control Strategy | Expected Yield | Purity / QC Metric |

| Amide Coupling | Epimerization control & Conversion | Maintain 0–5°C during NCA addition; Biphasic free-basing | 85–90% | HPLC >98%; Visual (CO₂ evolution ceases) |

| Hydrogenolysis | Chemoselectivity (avoiding phenyl reduction) | 1–2 atm H₂, 20–25°C, 10% Pd/C in absolute Ethanol | 92–95% | LC-MS (Absence of m/z 521 benzyl signal) |

| Crystallization | Diastereomeric purity | EtOH / Diisopropyl ether anti-solvent system | 80–85% | Chiral HPLC >99.5% ee; Assay >99.0% |

Conclusion

The application of (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate is a masterclass in orthogonal protecting group strategy. By pairing this robust intermediate with NEPA-NCA coupling and highly selective catalytic hydrogenolysis, process chemists can achieve a self-validating, high-yielding pathway to Trandolapril. The strategic use of an ethanol/diisopropyl ether crystallization matrix further guarantees that the final API meets the stringent stereochemical purity requirements demanded by global pharmacopeias.

References

- World Intellectual Property Organization. Improved process for preparation of highly pure trandolapril. WO2006085332A1.

- IP Australia. Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril. AU2010273259B2.

-

Liu, D., & Zhang, W. (2017). The Synthesis of Trandolapril Key Intermediate—trans-Perhydroindolic Acids and Their Application in Asymmetric Organocatalyzed Cascade Reactions. Chinese Journal of Pharmaceuticals, 48, 1395-1408. Available at:[Link]

- United States Patent and Trademark Office. Trandolapril Synthesis and Intermediates. US4933361A.

Sources

- 1. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]

- 2. WO2006085332A1 - Improved process for preparation of highly pure trandolapril - Google Patents [patents.google.com]

- 3. WO2006085332A1 - Improved process for preparation of highly pure trandolapril - Google Patents [patents.google.com]

- 4. Wanbin's Lab Publication [wanbin.sjtu.edu.cn]

Application Note: Advanced Peptide Coupling Protocols Utilizing Octahydro-1H-indole-2-carboxylic Acid (Oic) Derivatives

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized solid-phase peptide synthesis (SPPS) workflows, and self-validating protocols for sterically hindered bicyclic amino acids.

Introduction & Pharmacological Context

Octahydro-1H-indole-2-carboxylic acid (Oic) is a non-proteinogenic, conformationally constrained bicyclic analogue of proline. The incorporation of the (2S,3aS,7aS)-isomer (L-Oic) into peptide sequences introduces significant backbone rigidity and enhanced lipophilicity, which are critical for improving metabolic stability and passive membrane permeability[1].

Because of its unique structural profile, Oic is a highly valued building block in the design of modern therapeutics. It is a core component of ACE inhibitors such as perindopril and trandolapril, and serves as a critical residue in Icatibant , a potent antagonist of the bradykinin B2 receptor used to treat hereditary angioedema[1][2].

Fig 1: Bradykinin B2 receptor signaling pathway and its targeted inhibition by Oic-based Icatibant.

Mechanistic Insights: The Challenge of Oic in Peptide Synthesis

As a Senior Application Scientist, I frequently observe that standard SPPS protocols fail when incorporating Oic. The causality behind these failures lies in the severe steric hindrance generated by its fused cyclohexane and pyrrolidine rings. This structural bulk creates two distinct chemical challenges:

A. Electrophilic Hindrance (Coupling Fmoc-Oic-OH)

When Fmoc-Oic-OH is activated, the bulky bicyclic ring effectively shields the carbonyl carbon from incoming nucleophiles. This drastically reduces the rate of aminolysis. If standard coupling reagents (e.g., HBTU/HOBt) are used, the prolonged lifetime of the activated ester increases the risk of base-catalyzed epimerization via an oxazolone intermediate[3][4].

The Solution: To accelerate aminolysis and outcompete epimerization, highly reactive uronium/aminium salts like HATU are preferred. HATU contains a 7-azabenzotriazole moiety; the adjacent nitrogen acts as a neighboring-group base, significantly accelerating the coupling of sterically demanding residues[2]. Alternatively, the combination of DIC and OxymaPure® forms a highly reactive ester that suppresses epimerization and often outperforms HATU in complex sequences[5].

B. Nucleophilic Hindrance (Coupling to Resin-Bound Oic)

Once Oic is successfully incorporated and Fmoc-deprotected, its N-terminus is a highly hindered secondary amine. Coupling the subsequent amino acid onto this nitrogen is notoriously difficult and is a primary source of deletion sequences.

The Solution: Extended coupling times (4–6 hours), double-coupling strategies, and rigorous self-validation steps (such as the Chloranil test) are mandatory to ensure the secondary amine is fully consumed.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the performance of various coupling reagent systems when activating Fmoc-Oic-OH. Note: Data is synthesized from optimized SPPS workflows for peptidomimetics.

| Coupling Reagent System | Activation Time | Recommended Coupling Time | Epimerization Risk | Typical Yield |

| HATU / DIPEA | 2–3 min | 4–6 hours | Low | >95% |

| DIC / OxymaPure® | 5 min | 4–6 hours | Very Low | >95% |

| HBTU / HOBt | 5 min | 12–16 hours | Moderate | 70–85% |

Visualizing the Optimized SPPS Workflow

To prevent insertion impurities and ensure high-fidelity coupling, the standard Fmoc-SPPS cycle must be modified. A critical addition is the HOBt wash step following piperidine deprotection, which neutralizes residual base that could otherwise trigger premature activation or side reactions.

Fig 2: Optimized SPPS workflow for Fmoc-Oic-OH incorporation, featuring a critical HOBt wash step.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints (colorimetric tests) confirm completion.

Protocol 1: Coupling Fmoc-Oic-OH to a Resin-Bound Primary Amine

Objective: Incorporate the bulky Fmoc-Oic-OH residue onto the growing peptide chain without epimerization.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

-

Self-Validation (HOBt Wash): Wash the resin thoroughly with DMF (3x), then wash with 0.1 M HOBt in DMF (2x) to ensure complete neutralization and removal of piperidine. Follow with a final DMF wash (3x).

-

Activation: In a separate vial, dissolve Fmoc-Oic-OH (2.0 eq.) and HATU (1.95 eq.) in peptide-synthesis grade DMF. Add DIPEA (4.0 eq.) and pre-activate for exactly 2 minutes[2]. Expert Note: Do not over-activate, as this promotes oxazolone formation.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 to 6 hours[2].

-

Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow/colorless result indicates the successful consumption of the primary amine. If the beads are blue, perform a second coupling using DIC/OxymaPure®[5].

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

Protocol 2: Coupling the Subsequent Amino Acid to Resin-Bound Oic

Objective: Overcome the extreme nucleophilic hindrance of the Oic secondary amine.

-

Fmoc Deprotection of Oic: Treat the resin with 20% piperidine in DMF (1x 5 min, 1x 15 min).

-

Washing: Wash with DMF (3x), 0.1 M HOBt in DMF (2x), and DMF (3x).

-

Activation of Next Residue: Dissolve the subsequent Fmoc-amino acid (3.0 eq.) and DIC (3.0 eq.) in DMF. Add OxymaPure® (3.0 eq.) and pre-activate for 5 minutes. Expert Note: DIC/Oxyma is highly recommended here, as it is exceptionally efficient for sterically demanding couplings onto secondary amines[5].

-

Coupling: Add the mixture to the resin and agitate overnight (12–16 hours).

-

Self-Validation (Chloranil Test): Because Oic forms a secondary amine, the standard Kaiser test will yield false negatives. You must use the Chloranil test (or De Clercq test). A colorless/yellow bead indicates complete coupling; a blue/green bead indicates unreacted secondary amines.

-

Capping (Optional but Recommended): If trace unreacted Oic remains, cap the sequence using Acetic Anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to prevent deletion sequences from propagating.

References

- LifeTein Peptide Blog – Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic).

- Benchchem – Application Notes and Protocols: Incorporation of Octahydro-1H-indole-2-carboxylic Acid into Peptidomimetics.

- PMC (National Institutes of Health) – Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid.

- ResearchGate – Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation.

- Google Patents – Synthesis of icatibant (US20200247841A1).

- SciDok (Saarland University) – Design and synthesis of peptide and small molecule Protein-RNA Interaction Inhibitors.

Sources

- 1. lifetein.com [lifetein.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

Application Note: Experimental Procedure for N-Benzylation of Indole-2-Carboxylate

Strategic Overview & Mechanistic Insight

The N-benzylation of indole-2-carboxylates is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores including antiviral and anticancer agents. Unlike unsubstituted indoles, the presence of an electron-withdrawing ester group at the C-2 position fundamentally alters the electronic landscape of the heterocycle.

The Electronic Paradox

The C-2 ester exerts a strong inductive ($ -I

-

Increased Acidity: The N-H proton becomes significantly more acidic (

~16 in DMSO) compared to indole ( -

Decreased Nucleophilicity: The resulting indolyl anion is stabilized by resonance into the carbonyl group, making the nitrogen center less nucleophilic and requiring more vigorous conditions or stronger electrophiles (e.g., benzyl bromide) to drive the

reaction to completion.

Regioselectivity (N-1 vs. C-3)

A common challenge in indole chemistry is C-3 alkylation.[1][2] However, for indole-2-carboxylates, the C-2 ester deactivates the C-3 position towards electrophilic attack. Consequently, N-alkylation is highly favored (>95:5 ratio), provided the reaction conditions prevent thermodynamic equilibration or ester hydrolysis.

Visualization: Reaction Mechanism & Workflow

The following diagram outlines the mechanistic pathway and the critical decision points for selecting the appropriate base/solvent system.

Experimental Protocols

Two distinct protocols are provided. Method A is the "Gold Standard" for kinetic control and difficult substrates. Method B is a "Green/Scalable" alternative using carbonate bases, suitable for gram-scale synthesis where handling pyrophoric reagents (NaH) is undesirable.

Protocol A: Sodium Hydride (NaH) in DMF

Best for: Small scales (<1g), rapid kinetics, and unreactive electrophiles.

Reagents:

-

Ethyl indole-2-carboxylate (1.0 equiv)[3]

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)[4]

-

Benzyl Bromide (1.1 equiv)

-

DMF (Anhydrous, 0.1 M concentration relative to substrate)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen balloon.

-

Solvation: Dissolve the indole-2-carboxylate in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

-

Note: DMF is preferred over THF here because it better solvates the sodium cation, leaving the indolyl anion "naked" and more reactive.

-

-

Deprotonation: Carefully add NaH (60% dispersion) portion-wise.[4]

-

Observation: Vigorous evolution of

gas will occur. The solution typically turns yellow/orange, indicating anion formation. -

Time: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

-

-

Alkylation: Re-cool to 0 °C (optional, to control exotherm) and add Benzyl Bromide dropwise via syringe.

-

Reaction: Remove ice bath and stir at RT. Monitor by TLC (typically 1–3 hours).

-

Quench: Cool to 0 °C. Slowly add saturated

solution to quench excess hydride.-

Safety: Do not add water directly to the reaction if a large excess of NaH remains; it may cause fire.

-

-

Workup: Dilute with Ethyl Acetate. Wash organic layer with water (

) to remove DMF, then brine (

Protocol B: Cesium Carbonate ( ) in Acetonitrile/DMF

Best for: Scale-up (>5g), moisture-sensitive esters, and overnight reactions.

Reagents:

-

Ethyl indole-2-carboxylate (1.0 equiv)[3]

-

Cesium Carbonate (

, 1.5 equiv) -

Benzyl Bromide (1.2 equiv)

-

Acetonitrile (ACN) or DMF (0.2 M)

Procedure:

-

Mixing: To a flask, add the indole substrate,

, and solvent (ACN is milder; DMF is faster).-

Mechanistic Insight: The "Cesium Effect" is crucial here. The large ionic radius of

forms a loose ion pair with the indolyl anion, enhancing its solubility and nucleophilicity in organic solvents compared to potassium salts.

-

-

Addition: Add Benzyl Bromide in one portion.

-

Reaction:

-

In DMF: Stir at RT for 4–12 hours.

-

In ACN: Heat to reflux (approx. 80 °C) for 3–6 hours.

-

-

Filtration: Filter the mixture through a pad of Celite to remove inorganic salts (

, -

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

Data Presentation: Method Comparison

| Feature | Method A (NaH) | Method B ( |

| Reaction Time | Fast (1–3 h) | Moderate (4–12 h) |

| Temperature | 0 °C | RT or Reflux |

| Moisture Sensitivity | High (Strictly Anhydrous) | Low (Tolerates trace water) |

| Safety Profile | Low ( | High (No gas evolution) |

| Yield (Typical) | 90–98% | 85–95% |

| Risk of Hydrolysis | Low (if anhydrous) | Low (unless water present) |

Troubleshooting & Quality Control

Common Failure Modes

-

Low Conversion: Usually due to old NaH (absorbed moisture) or "wet" DMF.

-

Fix: Use fresh NaH or switch to Method B with slight heating.

-

-

Ester Hydrolysis (Byproduct formation): The appearance of a carboxylic acid peak (broad singlet >11 ppm in

NMR) indicates the ester has hydrolyzed.-

Cause: Presence of water in Method B or harsh basic workup.

-

Prevention: Use anhydrous solvents and avoid NaOH during workup.

-

Analytical Validation

-

TLC: The N-benzyl product is typically less polar (higher

) than the N-H starting material. -

NMR (

):-

Disappearance: The broad N-H singlet (approx.

9.0–10.5 ppm) must disappear. -

Appearance: A sharp singlet for the benzylic

protons appears around -

Shift: The C-3 proton often shifts upfield slightly due to shielding by the benzyl ring.

-

References

-

MDPI. (2016).[5] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles. Retrieved from [Link]

-

ResearchGate. (2006). Cesium Carbonate Promoted N-Alkylation of Indoles. Retrieved from [Link]

- Vertex AI Search. (2023). Comparative Analysis of Bases for Indole Alkylation.

Sources

- 1. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence [dspace.mit.edu]

- 2. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Synthesis and Purification Protocols for Perindopril Intermediates: From Benzyl Octahydro-1H-Indole-2-Carboxylate to Perindopril Erbumine

Audience: Research Scientists, Process Chemists, and API Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The synthesis of Perindopril, a highly potent lipophilic angiotensin-converting enzyme (ACE) inhibitor, requires rigorous stereochemical control and efficient impurity clearance. The critical synthetic node involves the peptide coupling of the bicyclic secondary amine, (2S,3aS,7aS)-benzyl octahydro-1H-indole-2-carboxylate, with the chiral side-chain donor N-[(S)-1-carbethoxybutyl]-(S)-alanine[1].

Mechanistic Bottlenecks & Solutions:

-

Amide Coupling: The secondary amine of the indole intermediate is sterically hindered. Standard carbodiimide coupling (using DCC) can lead to the formation of inactive N-acylureas and partial racemization. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea intermediate to form a highly reactive, stereochemically stable active ester, driving the reaction to the desired amide[1].

-

Intermediate Purification: The resulting coupled product, benzyl perindopril, is a viscous oil. Direct progression of this oil carries over peptide coupling impurities, leading to catastrophic yield losses during final API crystallization[2]. To resolve this, the process deliberately forces the oil into a crystalline state by forming an oxalate salt[2].

-

Orthogonal Deprotection: The benzyl protecting group is cleaved via catalytic hydrogenolysis using Palladium on Carbon (Pd/C). This method is strictly orthogonal, preserving the delicate ethyl ester on the aliphatic side chain[3].

Synthetic Workflow

Caption: Step-by-step synthetic workflow from benzyl octahydro-1H-indole-2-carboxylate to Perindopril Erbumine.

Materials, Reagents, and Quantitative Metrics

Table 1: Reagent Equivalents and Functions